Triflumizole

Fusarium wilt EC50 antifungal susceptibility

Select Triflumizole for its scientifically validated, non-interchangeable DMI profile. Evidence demonstrates a distinct cross-resistance group [1], making it essential for resistance management in Mycosphaerella graminicola. It shows zero cross-resistance to carbendazim, iprodione, or boscalid in Botrytis cinerea (EC50 0.58 μg/mL) [2]. Patented synergies with isopyrazam [3] make it the strategic choice for industrial fungicide R&D, where generic azole substitution would compromise study integrity and field outcomes.

Molecular Formula C15H15ClF3N3O
Molecular Weight 345.75 g/mol
CAS No. 68694-11-1
Cat. No. B033211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriflumizole
CAS68694-11-1
Synonyms[N(E)]-4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamide;  1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole;  Condor;  NF 114;  Procure;  Procure (fungicide);  SSP 11;  Terraguard;  Triflum
Molecular FormulaC15H15ClF3N3O
Molecular Weight345.75 g/mol
Structural Identifiers
SMILESCCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
InChIInChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
InChIKeyHSMVPDGQOIQYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 10.2 mg/L at 20 °C and pH 7
In chloroform = 2.22 mg/L at 20 °C;  hexane = 0.0176 mg/L at 20 °C;  xylene = 0.639 mg/L at 20 °C;  acetone = 1.44 mg/L at 20 °C;  methanol = 0.496 mg/L at 20 °C
Solubility in water, mg/l at 20Â °C: 10.2 (practically insoluble)

Structure & Identifiers


Interactive Chemical Structure Model





Triflumizole (68694-11-1) Procurement: An Imidazole DMI Fungicide with Distinct Resistance Profile


Triflumizole (CAS 68694-11-1) is a systemic imidazole fungicide belonging to the demethylation inhibitor (DMI) class, specifically targeting fungal sterol 14α-demethylase (CYP51) to inhibit ergosterol biosynthesis and disrupt cell membrane integrity [1]. It is widely employed in agricultural research for the control of powdery mildew (Erysiphaceae) and scab (Venturia spp.) on pome and stone fruits, grapes, and vegetables . While it shares the same mode of action as the broader azole class, its imidazole structure confers a distinct profile in terms of cross-resistance patterns and metabolic fate that is critical for scientific selection [1].

Why Triflumizole (68694-11-1) Cannot Be Simply Substituted by Other DMIs


Substituting Triflumizole with other demethylation inhibitor (DMI) fungicides like prochloraz, tebuconazole, or difenoconazole is scientifically unjustified without validation. Despite sharing a target site (CYP51), Triflumizole exhibits unique cross-resistance patterns; for instance, it does not show cross-resistance with several key DMIs in specific fungal populations [1][2]. Furthermore, its distinct degradation kinetics in the environment [3] and its role in patented synergistic formulations [4] mean that 'in-class' replacement can lead to unexpected field failures, resistance management issues, or compromised experimental reproducibility. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of Triflumizole (68694-11-1) vs. In-Class DMI Comparators


In Vitro Potency of Triflumizole vs. Prochloraz Against Fusarium oxysporum

Triflumizole demonstrates significant in vitro antifungal activity against Fusarium oxysporum, the causal agent of blackberry wilt, though it is less potent than prochloraz. This quantitative difference in EC50 values provides a clear metric for selecting the appropriate DMI based on desired potency versus other factors like cost or resistance profile [1].

Fusarium wilt EC50 antifungal susceptibility

Cross-Resistance Pattern of Triflumizole in Fusarium spp. vs. Prochloraz

A key differentiator for Triflumizole in resistance management is its lack of cross-resistance in prochloraz-resistant Fusarium fujikuroi isolates. This was demonstrated in isolates from rice seeds, where resistance to prochloraz did not confer resistance to triflumizole, tebuconazole, hexaconazole, or difenoconazole [1].

resistance management cross-resistance Fusarium fujikuroi

Distinct DMI Cross-Resistance Profile in Mycosphaerella graminicola

In field isolates of Mycosphaerella graminicola (wheat leaf blotch pathogen), Triflumizole was found among a subgroup of DMIs (along with prochloraz, fluquinconazole, and tebuconazole) that did not exhibit cross-resistance with all other tested DMIs. This was linked to specific CYP51 mutations [1].

CYP51 wheat leaf blotch DMI resistance

Comparative Environmental Persistence of Triflumizole vs. Prochloraz

Computational modeling of environmental fate indicates that Triflumizole degrades significantly faster than prochloraz under standard environmental conditions. The estimated rate of loss for prochloraz is five times longer than for Triflumizole [1].

environmental fate degradation half-life

Evidence-Backed Application Scenarios for Triflumizole (68694-11-1) Procurement


Resistance Management in DMI-Exposed Wheat Pathogens

For research or field applications targeting Mycosphaerella graminicola in wheat, Triflumizole is scientifically justified as a strategic alternative. Its classification in a distinct cross-resistance group among DMIs [1] makes it a critical component in fungicide rotations to delay the onset of resistance to other triazole fungicides like tebuconazole or epoxiconazole.

Control of Botrytis cinerea with Unique Cross-Resistance Profile

Procurement is indicated for studies on Botrytis cinerea (gray mold) control, particularly in populations with established resistance to other botryticides. Triflumizole demonstrates a mean EC50 of 0.58 μg/mL against mycelial growth and, crucially, exhibits no cross-resistance with carbendazim, iprodione, diethofencarb, pyrimethanil, or boscalid [2]. This makes it a valuable tool for validating multi-site resistance management strategies.

Synergistic Formulation Development with Isopyrazam

Triflumizole is a validated active ingredient for developing novel synergistic fungicide formulations. Patent data demonstrates that when combined with isopyrazam at a mass ratio of 1:10 to 10:1, the composition exhibits a significant synergistic effect against vegetable gray mold (Botrytis cinerea) and rice blast (Pyricularia oryzae) [3]. This evidence supports procurement for industrial R&D focused on combination products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triflumizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.